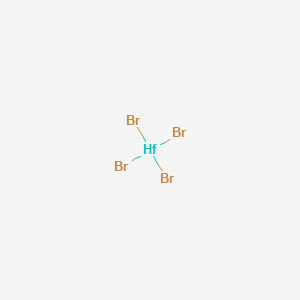

Hafnium(4+);tetrabromide

Description

Properties

CAS No. |

13777-22-5 |

|---|---|

Molecular Formula |

Br4Hf |

Molecular Weight |

498.10 g/mol |

IUPAC Name |

hafnium(4+) tetrabromide |

InChI |

InChI=1S/4BrH.Hf/h4*1H;/q;;;;+4/p-4 |

InChI Key |

FEEFWFYISQGDKK-UHFFFAOYSA-J |

Canonical SMILES |

Br[Hf](Br)(Br)Br |

Other CAS No. |

13777-22-5 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hafnium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of hafnium tetrabromide (HfBr₄), a key precursor in the development of advanced materials and potentially in pharmaceutical research. This document details experimental protocols, presents quantitative data in accessible formats, and visualizes key processes to facilitate understanding and application in a laboratory setting.

Synthesis of Hafnium Tetrabromide

Hafnium tetrabromide is a colorless, diamagnetic, and moisture-sensitive solid that sublimes in a vacuum.[1] Several methods have been established for its synthesis, with the direct combination of elemental hafnium and bromine being the most common and straightforward approach.

Direct Synthesis from Elemental Hafnium and Bromine

This method involves the direct reaction of hafnium metal with bromine gas at elevated temperatures.

Reaction: Hf + 2Br₂ → HfBr₄

Experimental Protocol:

A detailed experimental protocol for the direct synthesis of hafnium tetrabromide is as follows:

-

Apparatus Setup: A quartz tube is used as the reaction vessel. One end of the tube contains a sample of high-purity hafnium metal powder or sponge. The other end is connected to a reservoir containing liquid bromine. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., argon) to remove any moisture and oxygen, as hafnium tetrabromide is highly sensitive to hydrolysis.

-

Reaction Conditions: The quartz tube is placed in a tube furnace with a temperature gradient. The hafnium metal is heated to a temperature in the range of 400-500 °C. The bromine reservoir is gently warmed to introduce bromine vapor into the reaction tube.

-

Reaction Progression: The bromine vapor reacts with the heated hafnium metal to form hafnium tetrabromide. The product, being volatile at this temperature, sublimes and is transported along the tube by the inert gas flow.

-

Product Collection: The hafnium tetrabromide is collected in a cooler part of the quartz tube, downstream from the reaction zone, where it desublimates as a crystalline solid.

-

Purification: The collected hafnium tetrabromide can be further purified by vacuum sublimation.

Synthesis Workflow Diagram

Caption: Workflow for the direct synthesis of Hafnium Tetrabromide.

Purification of Hafnium Tetrabromide

Due to the nature of its synthesis and its applications, high purity hafnium tetrabromide is often required. The most common purification method is vacuum sublimation. Additionally, as hafnium is almost always found in nature with zirconium, separation from zirconium tetrabromide is a critical purification step.

Purification by Vacuum Sublimation

Hafnium tetrabromide can be effectively purified by sublimation under reduced pressure.

Experimental Protocol:

-

Apparatus: A sublimation apparatus typically consists of a glass tube with a cold finger or a cooled collection surface.

-

Procedure: The crude hafnium tetrabromide is placed at the bottom of the sublimation tube. The system is evacuated to a pressure of 0.1-1 mmHg. The bottom of the tube is then heated to a temperature between 350 °C and 450 °C. The hafnium tetrabromide sublimes and deposits as purified crystals on the cold finger or the cooler upper parts of the tube, leaving non-volatile impurities behind. It is important to note that the sublimation temperature can vary significantly with pressure. One source indicates a sublimation point of 332 °C, which is likely at atmospheric pressure, while another commercial supplier lists a sublimation temperature of 220 °C, presumably under vacuum.[2][3]

Separation from Zirconium Tetrabromide

The chemical similarity of hafnium and zirconium makes their separation challenging. Two effective methods at the laboratory and industrial scale are differential reduction and ion exchange.

This method exploits the difference in the reducibility of zirconium and hafnium tetrahalides.

Experimental Protocol:

-

Reaction Setup: A mixture of hafnium and zirconium tetrachlorides (or tetrabromides) is heated with zirconium powder in a vacuum at 400-450 °C.

-

Selective Reduction: Zirconium tetrachloride is selectively reduced to the less volatile zirconium trichloride (ZrCl₃). Hafnium tetrachloride remains largely unreacted.

-

Separation: The more volatile hafnium tetrachloride is then separated from the non-volatile zirconium trichloride by sublimation.

This technique separates hafnium and zirconium based on their differential affinities for an ion exchange resin in specific chemical environments.

Experimental Protocol:

-

Sample Preparation: A sample containing a mixture of hafnium and zirconium is dissolved in a sulfuric and hydrofluoric acid solution. The hydrofluoric acid is then removed by fuming. The resulting solution is diluted with water to a specific sulfuric acid concentration (e.g., 3.5% by volume).

-

Column Preparation: A column is packed with a strong quaternary amine anion-exchange resin (e.g., Dowex-1).

-

Elution: The prepared sample solution is passed through the column. Hafnium is eluted first using a dilute sulfuric acid solution (e.g., 3.5%). Subsequently, zirconium is eluted using a more concentrated sulfuric acid solution (e.g., 10%). The separate fractions containing hafnium and zirconium are then collected.

Logical Diagram of Purification Steps

Caption: Purification flowchart for Hafnium Tetrabromide.

Characterization of Hafnium Tetrabromide

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized hafnium tetrabromide. The following tables summarize key quantitative data.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13777-22-5 | [4][5][6] |

| Molecular Formula | HfBr₄ | [4][5][6] |

| Molecular Weight | 498.11 g/mol | [4][5][6] |

| Appearance | Colorless solid | [1] |

| Melting Point | 424 °C | [7] |

| Sublimation Point | 332 °C (at 1 atm) | [2] |

| Density | 5.094 g/cm³ | [1] |

| Enthalpy of Sublimation | 26 kcal/mol (estimated at 298 K) | [8] |

Crystallographic Data

Hafnium tetrabromide adopts a crystal structure similar to that of zirconium tetrabromide, featuring tetrahedral hafnium centers.[1] Computational data suggests a cubic space group symmetry.[5]

| Parameter | Value | Reference |

| Crystal System | Cubic (predicted) | [5] |

| Space Group | (predicted) | [5] |

| Hf-Br Bond Length | 2.46 Å | [5] |

Spectroscopic Data

Vibrational spectroscopy provides insight into the molecular structure of hafnium tetrabromide. The following vibrational modes have been reported, though the specific technique (Raman or IR) is not always specified in the source.[5]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Symmetric Stretching | 236 |

| Degenerate Stretching | 273 |

| Degenerate Deformation | 63 |

| Degenerate Deformation | 71 |

Note: For detailed analysis, it is recommended to acquire experimental Raman and Infrared spectra of the synthesized material and compare them with reference data if available.

Thermal Analysis Data

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and phase transitions of hafnium tetrabromide. TGA can be used to determine the sublimation temperature and decomposition profile, while DSC can be used to measure the enthalpy of phase transitions.

| Thermal Property | Description |

| Thermal Stability | Decomposes at elevated temperatures to hafnium tribromide and bromine. |

| Phase Transitions | Exhibits solid-liquid and solid-gas (sublimation) phase transitions. |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of Hafnium Tetrabromide.

This guide provides a foundational understanding of the synthesis and characterization of hafnium tetrabromide. For specific applications, further optimization of the presented protocols and more specialized characterization techniques may be required. Always handle hafnium tetrabromide in a dry, inert atmosphere due to its moisture sensitivity.

References

- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]

- 2. hafnium(IV) bromide [chemister.ru]

- 3. arxiv.org [arxiv.org]

- 4. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]

- 8. inis.iaea.org [inis.iaea.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Hafnium Tetrabromide (HfBr₄)

For Researchers, Scientists, and Drug Development Professionals

Hafnium tetrabromide (HfBr₄), an inorganic compound, is a colorless, diamagnetic, and moisture-sensitive solid.[1][2] It is the most prevalent bromide of hafnium and serves as a critical precursor in the synthesis of various hafnium-containing materials, particularly in the fabrication of thin films for the electronics industry.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of HfBr₄, detailed experimental protocols, and visualizations of key processes to support its application in research and development.

Core Physical and Chemical Properties

Hafnium tetrabromide is a crystalline solid that readily sublimes under vacuum.[1][5] It is highly reactive with water and moisture, necessitating handling under inert atmospheric conditions.

Quantitative Physical Properties

The key physical properties of hafnium tetrabromide are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | HfBr₄ | [3][6][7][8][9] |

| Molecular Weight | 498.11 g/mol | [3][6][7][10][11] |

| Appearance | White to tan powder | [5][6][7][8][12] |

| Melting Point | 424 °C (decomposes) | [3][6][7][8][9] |

| Sublimation Point | 332 °C | [13] |

| Boiling Point | 323 °C | [3][6][8] |

| Density | 4.9 - 5.094 g/cm³ | [1][5][6][8] |

| Crystal Structure | Tetrahedral Hf centers | [1] |

| Solubility | ||

| Reacts with water | [3][8] | |

| 1,2-dichloroethane: 4.2 g/100 g (25°C) | [13] | |

| Chloroform: 1.5 g/100 g (25°C) | [13] | |

| Carbon tetrachloride: 0.06 g/100 g (25°C) | [13] |

Chemical Reactivity and Applications

Hafnium tetrabromide is a versatile chemical reagent, primarily utilized as a precursor for the deposition of hafnium-containing thin films.

Reactivity with Water: HfBr₄ is highly sensitive to moisture and reacts readily with water to produce hafnium oxide and corrosive hydrogen bromide gas.[3][8] This reactivity underscores the need for stringent anhydrous handling conditions.

Chemical Vapor Deposition (CVD) Precursor: HfBr₄ is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for producing hafnium oxide (HfO₂) thin films.[3][4] HfO₂ is a high-k dielectric material essential for manufacturing modern semiconductor devices.[14] The volatility of HfBr₄ allows for its efficient transport in the vapor phase to the substrate surface.

At elevated temperatures, hafnium tetrabromide can decompose to yield hafnium tribromide and bromine gas.[3]

Experimental Protocols

Detailed methodologies for the synthesis and purification of hafnium tetrabromide are crucial for obtaining high-purity material for research and industrial applications.

Synthesis of Hafnium Tetrabromide

Hafnium tetrabromide can be synthesized by the direct bromination of hafnium metal.[3][15]

Reaction: Hf(s) + 2Br₂(g) → HfBr₄(s)

Experimental Procedure:

-

A quartz reaction tube is loaded with high-purity hafnium metal powder or sponge.

-

The reaction tube is placed in a tube furnace and connected to a vacuum line and a source of bromine vapor.

-

The system is evacuated to remove air and moisture.

-

The hafnium metal is heated to a temperature range of 400-500 °C.

-

A stream of dry argon or nitrogen gas is passed through a bubbler containing liquid bromine to carry bromine vapor into the reaction tube.

-

The bromine vapor reacts with the heated hafnium metal to form hafnium tetrabromide, which sublimes and deposits in a cooler region of the reaction tube.

-

The product is collected under an inert atmosphere to prevent hydrolysis.

Purification of Hafnium Tetrabromide

Purification of HfBr₄ is typically achieved by sublimation.

Experimental Procedure:

-

The crude hafnium tetrabromide is placed in a sublimation apparatus under a high vacuum or a slow stream of inert gas.

-

The apparatus is heated to a temperature sufficient to sublime the HfBr₄ (typically around 300-350 °C).

-

The vaporized HfBr₄ is then condensed on a cold finger or in a cooler part of the apparatus, leaving behind less volatile impurities.

-

The purified, crystalline HfBr₄ is collected in a dry, inert atmosphere.

Visualizations

Diagrams illustrating key processes provide a clearer understanding of the synthesis and application of hafnium tetrabromide.

References

- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]

- 2. Hafnium tetrabromide - Wikiwand [wikiwand.com]

- 3. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]

- 4. balazs.com [balazs.com]

- 5. Hafnium(IV)-Bromide (HfBr4) powder (CAS No. 13777-22-5) [samaterials.co.uk]

- 6. echemi.com [echemi.com]

- 7. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]

- 8. HAFNIUM BROMIDE CAS#: 13777-22-5 [m.chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. americanelements.com [americanelements.com]

- 13. hafnium(IV) bromide [chemister.ru]

- 14. noahchemicals.com [noahchemicals.com]

- 15. WebElements Periodic Table » Hafnium » reactions of elements [webelements.com]

An In-depth Technical Guide to Hafnium Tetrabromide (CAS No. 13777-22-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium tetrabromide (HfBr₄), identified by CAS number 13777-22-5, is an inorganic compound that serves as a critical precursor in the synthesis of various hafnium-based materials.[1] It is a colorless, diamagnetic, and moisture-sensitive solid that sublimes in a vacuum.[2] The compound adopts a tetrahedral geometry, similar to zirconium tetrabromide.[2] This technical guide provides a comprehensive overview of hafnium tetrabromide, including its physicochemical properties, synthesis and purification protocols, key chemical reactions, and applications, with a focus on its role in materials science and catalysis.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of hafnium tetrabromide is presented in the tables below. This data is essential for understanding its behavior in various experimental and industrial settings.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 13777-22-5 | [2] |

| Molecular Formula | HfBr₄ | [2] |

| Molecular Weight | 498.11 g/mol | [3] |

| Appearance | Colorless solid | [2] |

| Density | 5.094 g/cm³ | [2] |

| Melting Point | 424 °C (decomposes) | [4] |

| Boiling Point | Sublimes in vacuum | [2] |

| Solubility | Reacts with water | [1] |

| Sensitivity | Moisture sensitive | [2] |

Thermodynamic Properties

| Property | Value | Reference(s) |

| Enthalpy of Formation (ΔHf°) | Data not readily available in searches | |

| Standard Molar Entropy (S°) | Data not readily available in searches | |

| Heat Capacity (Cp) | Data not readily available in searches |

Note: While specific experimental values for the enthalpy of formation and standard molar entropy of HfBr₄ were not found in the search results, it is noted that thermodynamic properties of hafnium compounds are often estimated by comparison with their zirconium analogues due to their chemical similarities.[5] Computational data may be available in specialized databases.

Synthesis and Purification

The synthesis of high-purity hafnium tetrabromide is crucial for its application as a precursor. The most common method is the direct bromination of hafnium metal.

Experimental Protocol: Direct Bromination of Hafnium Metal

Objective: To synthesize hafnium tetrabromide from elemental hafnium and bromine.

Materials:

-

Hafnium metal powder or sponge

-

Liquid bromine (Br₂)

-

Inert gas (e.g., Argon)

-

Quartz reaction tube

-

Tube furnace

-

Schlenk line or glovebox for handling moisture-sensitive materials

Procedure:

-

Place a known quantity of hafnium metal in a quartz reaction tube.

-

Assemble the reaction tube in a tube furnace connected to a vacuum line and an inert gas supply.

-

Evacuate the tube to remove air and moisture, and then backfill with an inert gas.

-

Carefully introduce a stoichiometric excess of liquid bromine into the reaction tube, ensuring it is cooled to prevent premature vaporization.

-

Slowly heat the furnace to a temperature range of 400-500 °C.[1]

-

Maintain the reaction temperature for several hours to ensure complete conversion. The reaction progress can be monitored by the disappearance of the bromine color.

-

After the reaction is complete, cool the furnace to room temperature.

-

The crude hafnium tetrabromide can be purified by vacuum sublimation.

Yield: This method typically achieves yields between 85% and 95%.[1]

Experimental Protocol: Purification by Vacuum Sublimation

Objective: To purify crude hafnium tetrabromide by separating it from non-volatile impurities.

Materials:

-

Crude hafnium tetrabromide

-

Sublimation apparatus (glass tube with a cold finger or a gradient furnace)

-

High-vacuum pump

-

Heating mantle or furnace

Procedure:

-

Transfer the crude hafnium tetrabromide into the sublimation apparatus under an inert atmosphere.

-

Evacuate the apparatus to a high vacuum (e.g., <10⁻³ torr).

-

Gently heat the end of the apparatus containing the crude product.

-

Hafnium tetrabromide will sublime and deposit as a crystalline solid on the colder parts of the apparatus (the cold finger or the cooler end of the tube).

-

Carefully control the temperature gradient to ensure efficient separation from less volatile impurities.

-

Once the sublimation is complete, cool the apparatus to room temperature.

-

Under an inert atmosphere, collect the purified crystalline hafnium tetrabromide.

Key Chemical Reactions

Hafnium tetrabromide undergoes several key reactions that are fundamental to its chemistry and applications.

-

Hydrolysis: It is highly sensitive to moisture and readily hydrolyzes in the presence of water to form hafnium oxide and hydrobromic acid.[1]

-

HfBr₄ + 2H₂O → HfO₂ + 4HBr

-

-

Thermal Decomposition: At elevated temperatures, it can decompose into hafnium tribromide and bromine.[1]

-

2HfBr₄ → 2HfBr₃ + Br₂

-

-

Reduction: Hafnium tetrabromide can be reduced by a suitable reducing agent to form lower hafnium bromides or hafnium metal.

References

An In-depth Technical Guide to the Molecular Geometry of Tetrabromohafnium (HfBr₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular geometry of tetrabromohafnium (HfBr₄), a significant compound in materials science and catalysis. The document details the three-dimensional arrangement of atoms in HfBr₄, supported by experimental data and computational insights. Key structural parameters, including bond lengths and angles, are presented, along with the methodologies used for their determination. This guide is intended to be a core resource for professionals requiring a thorough understanding of the structural characteristics of hafnium tetrabromide for applications in research and development.

Molecular Geometry of Tetrabromohafnium

Hafnium tetrabromide is an inorganic compound with the formula HfBr₄.[1] Experimental and computational analyses have established that in the gas phase and solid state, HfBr₄ adopts a tetrahedral molecular geometry .[1][2] This geometry is characterized by a central hafnium (Hf) atom bonded to four bromine (Br) atoms. The bromine atoms are positioned at the vertices of a tetrahedron, with the hafnium atom at the center. This arrangement is consistent with the predictions of Valence Shell Electron Pair Repulsion (VSEPR) theory for a central atom with four bonding pairs of electrons and no lone pairs. The molecule is diamagnetic and colorless.[1]

The tetrahedral structure of HfBr₄ is notably different from the polymeric nature of hafnium tetrachloride (HfCl₄) in the solid state, but it is similar to the structure of zirconium tetrabromide (ZrBr₄).[1]

Structural Parameters

The precise determination of the molecular structure of HfBr₄ has been accomplished through various experimental techniques, primarily X-ray diffraction. The key quantitative data defining the geometry of hafnium tetrabromide are summarized in the table below.

| Parameter | Value | Experimental Method |

| Hf-Br Bond Length | 2.46 Å | X-ray Diffraction |

| Br-Hf-Br Bond Angle | ~109.5° | Inferred from Tetrahedral Geometry |

Table 1: Experimentally Determined Structural Parameters for HfBr₄.

The hafnium-bromine bond length has been reported as 2.46 Ångström units. While specific experimental values for the Br-Hf-Br bond angle are not explicitly detailed in the cited literature, a perfect tetrahedral geometry dictates a bond angle of 109.5°.

Experimental Protocols

The determination of the molecular geometry of HfBr₄ relies on sophisticated experimental techniques that can probe the atomic arrangement in a crystalline solid or in the gas phase. The primary method cited for HfBr₄ is X-ray crystallography.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. The general protocol for such an analysis involves the following steps:

-

Crystal Growth : High-quality single crystals of HfBr₄ are grown. This can be achieved through methods such as sublimation, given that HfBr₄ is a solid that sublimes in a vacuum.[1] The compound is sensitive to moisture, so all handling must be performed under anhydrous conditions.[1]

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head in the X-ray diffractometer.

-

Data Collection : The crystal is irradiated with a monochromatic beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensity.

-

Structure Solution and Refinement : The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. Computational refinement is then used to optimize the atomic positions and thermal parameters to best fit the experimental diffraction data. This process yields the precise bond lengths and angles of the molecule. An X-ray study of hafnium tetrabromide was reported by Berdonosov, S. S., et al. in 1963.[1]

Gas Electron Diffraction (GED)

While not specifically cited for HfBr₄ in the provided search results, gas electron diffraction is a common and powerful technique for determining the molecular structure of volatile compounds in the gas phase. The general workflow is as follows:

-

Sample Introduction : A gaseous sample of HfBr₄ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction : A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording : The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

-

Structural Analysis : The intensity and radial distribution of the diffraction pattern are analyzed to determine the internuclear distances (bond lengths) and bond angles of the molecule.

Computational Analysis

Computational chemistry provides a theoretical framework to complement experimental findings on molecular geometry. For hafnium tetrabromide, methods like Density Functional Theory (DFT) can be employed to predict its structural and thermodynamic properties.

The general workflow for a computational geometry optimization is as follows:

-

Initial Structure Input : An approximate initial geometry of the HfBr₄ molecule (e.g., a tetrahedron) is created using molecular modeling software.

-

Method and Basis Set Selection : A suitable theoretical method (e.g., a specific DFT functional) and basis set (which describes the atomic orbitals) are chosen.

-

Energy Minimization Calculation : The software then systematically alters the positions of the atoms to find the arrangement with the lowest electronic energy. This process is known as geometry optimization.

-

Result Analysis : The output of the calculation provides the optimized molecular geometry, including bond lengths and angles, as well as other properties like vibrational frequencies. These computational results can then be compared with experimental data for validation.

Visualization of HfBr₄ Molecular Geometry

The following diagram illustrates the tetrahedral molecular geometry of hafnium tetrabromide.

Caption: Tetrahedral molecular geometry of hafnium tetrabromide (HfBr₄).

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Hafnium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Hafnium tetrabromide (HfBr₄), an inorganic compound of hafnium and bromine, is a colorless, diamagnetic, and moisture-sensitive solid that plays a role in the production of high-purity hafnium metal. Its thermal behavior is a critical parameter in its application and synthesis. This technical guide provides a comprehensive overview of the thermal stability and decomposition of hafnium tetrabromide, consolidating available quantitative data, outlining experimental protocols, and visualizing the fundamental thermal processes.

Core Physical and Thermal Properties

Hafnium tetrabromide is known to sublime in a vacuum, a key characteristic in its purification and deposition processes. While reported values for its sublimation and boiling points vary, a calculated sublimation temperature of 599 K (326 °C) is noted.[1] The standard entropy of gaseous hafnium tetrabromide has been reported as 102.2 cal/K·mol.

Vapor Pressure and Sublimation Thermodynamics

The vapor pressure of solid hafnium tetrabromide is a crucial factor in its handling and application in vapor-phase reactions. A key thermodynamic relationship describing the vapor pressure of HfBr₄ as a function of temperature has been established.

Vapor Pressure Data

The vapor pressure of solid hafnium tetrabromide over a range of temperatures has been calculated based on the following equation derived from experimental data:

log₁₀(P/atm) = 20.131 - 3.548 * log₁₀(T/K) - 6155 / (T/K) [1]

This equation is valid for the temperature range of 298 K to 599 K.[1] The table below summarizes the calculated vapor pressure at various temperatures within this range.

| Temperature (K) | Temperature (°C) | Vapor Pressure (atm) | Vapor Pressure (Torr) |

| 400 | 126.85 | 1.35 x 10⁻⁵ | 0.0103 |

| 450 | 176.85 | 2.58 x 10⁻⁴ | 0.196 |

| 500 | 226.85 | 2.44 x 10⁻³ | 1.85 |

| 550 | 276.85 | 1.49 x 10⁻² | 11.3 |

| 599 | 325.85 | 6.86 x 10⁻² | 52.1 |

Enthalpy and Entropy of Sublimation

From the vapor pressure data, the thermodynamic parameters for the sublimation of hafnium tetrabromide can be derived. An estimated enthalpy of sublimation at 298 K is approximately 26 kcal/mol.

| Thermodynamic Parameter | Value | Units |

| Enthalpy of Sublimation (ΔHsub) | ~26 | kcal/mol |

| Entropy of Sublimation (ΔSsub) | 43.4 | cal/mol·K |

Thermal Decomposition

The decomposition pathway can be conceptually represented as the breaking of the Hf-Br bonds at sufficiently high temperatures, leading to the formation of gaseous bromine and either lower hafnium bromides or elemental hafnium.

Experimental Protocols

The determination of the thermal stability and decomposition of metal halides like hafnium tetrabromide involves several key experimental techniques.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the onset of sublimation and decomposition.

Methodology:

-

A small, accurately weighed sample of HfBr₄ (typically 1-10 mg) is placed in a crucible (e.g., alumina or platinum).

-

The crucible is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (e.g., nitrogen, argon, or vacuum).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

A mass loss step indicates sublimation or decomposition. The onset temperature of this mass loss is a measure of the material's thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated or cooled. This is used to determine the enthalpy of phase transitions (like sublimation) and decomposition.

Methodology:

-

A small, accurately weighed sample of HfBr₄ is hermetically sealed in a sample pan (e.g., aluminum or gold-plated stainless steel to prevent reaction).

-

An empty, sealed pan is used as a reference.

-

Both pans are placed in the DSC furnace and heated at a controlled rate.

-

The difference in heat flow between the sample and the reference is measured.

-

Endothermic peaks can correspond to melting or sublimation, while exothermic peaks can indicate decomposition or other chemical reactions. The area under the peak is proportional to the enthalpy of the transition.

Knudsen Effusion Mass Spectrometry (KEMS)

Objective: To determine the vapor pressure and composition of the vapor in equilibrium with a solid or liquid sample at high temperatures.

Methodology:

-

A sample of HfBr₄ is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

-

The cell is heated to a specific temperature in a high-vacuum chamber.

-

The molecules effusing from the orifice form a molecular beam that is directed into the ion source of a mass spectrometer.

-

The mass spectrometer identifies the species present in the vapor phase and their relative intensities.

-

The ion intensities are related to the partial pressures of the species in the cell, allowing for the determination of the vapor pressure.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.

Conclusion

The thermal stability of hafnium tetrabromide is primarily characterized by its propensity to sublime under reduced pressure and elevated temperatures. The provided vapor pressure equation and thermodynamic data offer a quantitative basis for understanding and predicting its behavior in various applications. While detailed experimental data on its high-temperature decomposition is limited, the established experimental protocols for thermal analysis provide a clear framework for further investigation into the complete thermal profile of this important hafnium compound.

References

Solubility of hafnium tetrabromide in organic solvents

An In-depth Technical Guide to the Solubility of Hafnium Tetrabromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hafnium tetrabromide (HfBr₄) in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, catalysis, and materials science. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts

Hafnium tetrabromide is a colorless, diamagnetic solid that is sensitive to moisture.[1] Its solubility in organic solvents is a key parameter for its use as a precursor in the synthesis of hafnium-containing compounds and materials. The interaction with organic solvents can range from simple dissolution to the formation of complex adducts, influencing its reactivity and utility in various applications.

Quantitative Solubility Data

The available quantitative solubility data for hafnium tetrabromide in organic solvents at room temperature (25 °C) is summarized in the table below. The data is primarily available for chlorinated hydrocarbons.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 25 | 4.2[2] |

| Chloroform | CHCl₃ | 25 | 1.5[2] |

| Carbon Tetrachloride | CCl₄ | 25 | 0.06[2] |

Note on Other Solvents: While quantitative data for other common organic solvents such as ethers (e.g., THF, diethyl ether), ketones (e.g., acetone), and alcohols is not readily available in the searched literature, qualitative information suggests that hafnium tetrabromide is reactive with alcohols.[3] The analogous hafnium tetrachloride (HfCl₄) is known to form a soluble complex with tetrahydrofuran (THF), suggesting that HfBr₄ may also exhibit solubility in ethers through adduct formation.[4][5] It is also mentioned that hafnium bromide is advantageous in some syntheses as the resulting sodium bromide byproduct has better solubility in alcohol compared to sodium chloride.[6]

Experimental Protocols

The determination of the solubility of a moisture-sensitive compound like hafnium tetrabromide requires careful experimental technique to prevent hydrolysis. The gravimetric method is a suitable and straightforward approach.

Objective: To determine the solubility of hafnium tetrabromide in a given organic solvent at a specific temperature.

Materials:

-

Hafnium tetrabromide (anhydrous)

-

Anhydrous organic solvent of choice

-

Inert gas (e.g., Argon or Nitrogen)

-

Schlenk flask or a flask equipped with a septum

-

Magnetic stirrer and stir bar

-

Thermostatically controlled bath (e.g., oil bath or water bath)

-

Syringes and needles for solvent transfer

-

Inert atmosphere glove box

-

Analytical balance

-

Drying oven

-

Pre-weighed weighing bottle

Procedure:

-

Preparation:

-

All glassware must be thoroughly dried in an oven at >100 °C overnight and cooled under a stream of inert gas or in a desiccator.

-

The entire experiment should be conducted under an inert atmosphere (glove box or Schlenk line) to prevent exposure of hafnium tetrabromide to moisture.

-

-

Saturation:

-

Add a precisely weighed amount of the anhydrous organic solvent to the Schlenk flask.

-

To this solvent, add an excess of hafnium tetrabromide. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the flask and place it in the thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached. This can range from several hours to a day.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully extract a known volume or weight of the clear, saturated supernatant using a pre-weighed, gas-tight syringe fitted with a filter needle.

-

-

Gravimetric Analysis:

-

Transfer the collected saturated solution into a pre-weighed, dry weighing bottle.

-

Determine the mass of the solution collected.

-

Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum at a slightly elevated temperature.

-

Once the solvent is removed, dry the remaining solid hafnium tetrabromide in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The final weight of the weighing bottle containing the dry solute is recorded.

-

-

Calculation:

-

Mass of the solute (HfBr₄) = (Final weight of the weighing bottle + solute) - (Initial weight of the empty weighing bottle).

-

Mass of the solvent = (Mass of the weighing bottle + solution) - (Final weight of the weighing bottle + solute).

-

Solubility ( g/100 g of solvent) = (Mass of the solute / Mass of the solvent) x 100.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of hafnium tetrabromide solubility using the gravimetric method under an inert atmosphere.

Caption: Workflow for Gravimetric Solubility Determination of Hafnium Tetrabromide.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical relationship between the properties of the solute and solvent and the resulting solubility outcome.

Caption: Factors Influencing the Solubility of Hafnium Tetrabromide.

This guide provides a foundational understanding of the solubility of hafnium tetrabromide in organic solvents. Further research is required to expand the quantitative solubility data across a broader range of solvents, which will undoubtedly enhance the utility of this important hafnium precursor in various fields of chemical research and development.

References

- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]

- 2. hafnium(IV) bromide [chemister.ru]

- 3. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]

- 4. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]

- 5. Hafnium(IV)_chloride [chemeurope.com]

- 6. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]

Electronic structure and bonding in HfBr4

An In-depth Technical Guide to the Electronic Structure and Bonding in Hafnium Tetrabromide (HfBr₄)

Introduction

Hafnium tetrabromide (HfBr₄) is an inorganic compound that serves as a key precursor in the synthesis of other hafnium-containing materials, including catalysts and advanced semiconductor materials.[1] It is a colorless, diamagnetic, and moisture-sensitive solid that readily sublimes in a vacuum.[2][3] Understanding the electronic structure and bonding of HfBr₄ is crucial for predicting its reactivity and designing novel applications. This guide provides a comprehensive overview of the theoretical and experimental aspects of the electronic structure and bonding in HfBr₄, tailored for researchers, scientists, and professionals in drug development who may utilize hafnium-based compounds.

Electronic Configuration and Oxidation State

The electronic structure of HfBr₄ is dictated by the valence electrons of its constituent atoms. Hafnium (Hf), a group 4 transition metal with atomic number 72, has an electron configuration of [Xe] 4f¹⁴ 5d² 6s².[4] Bromine (Br), a halogen with atomic number 35, has an electron configuration of [Ar] 3d¹⁰ 4s² 4p⁵.

In hafnium tetrabromide, hafnium is in the +4 oxidation state, having lost its two 6s and two 5d valence electrons. Each of the four bromine atoms is in the -1 oxidation state, having gained one electron to complete its p-orbital.

Molecular Geometry and Crystal Structure

Hafnium tetrabromide adopts a tetrahedral molecular geometry, with the hafnium atom at the center and the four bromine atoms at the vertices.[2][3] This is in contrast to the polymeric structure of hafnium tetrachloride (HfCl₄).[2][3] The structure of HfBr₄ is very similar to that of zirconium tetrabromide (ZrBr₄).[2][3]

Theories of Chemical Bonding in HfBr₄

Valence Bond Theory

According to Valence Bond Theory, the central hafnium atom in HfBr₄ undergoes sp³ hybridization. The one 6s and three 5d orbitals of the hafnium atom combine to form four equivalent sp³ hybrid orbitals, which are directed towards the corners of a tetrahedron. Each of these sp³ hybrid orbitals then overlaps with a 4p orbital from a bromine atom to form four Hf-Br sigma (σ) bonds.

Molecular Orbital Theory

A more comprehensive description of the bonding in HfBr₄ is provided by Molecular Orbital (MO) Theory. This theory considers the combination of atomic orbitals from the central hafnium atom and the four bromine atoms to form a set of molecular orbitals that are delocalized over the entire molecule.

The valence atomic orbitals involved in bonding are the 5d and 6s orbitals of hafnium and the 4p orbitals of the four bromine atoms. In the tetrahedral (Tᵈ) point group of HfBr₄, these atomic orbitals transform as specific irreducible representations. The combination of these atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. The valence electrons from hafnium and bromine then fill these molecular orbitals in order of increasing energy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they determine the molecule's reactivity. In HfBr₄, the HOMO is expected to have significant bromine 4p character, while the LUMO is expected to be derived primarily from the hafnium 5d orbitals.

Quantitative Data

The following table summarizes key quantitative data for Hafnium Tetrabromide.

| Property | Value | Reference(s) |

| Chemical Formula | HfBr₄ | [1][2] |

| Molecular Weight | 498.11 g/mol | [1][5] |

| Appearance | Colorless solid | [2] |

| Density | 5.094 g/cm³ | [2] |

| Melting Point | 424 °C | [5][6] |

| Hf-Br Bond Length | 2.46 Å | [1] |

| Crystal Structure | Similar to ZrBr₄ | [2][3] |

| Coordination Geometry | Tetrahedral | [2][3] |

Experimental Protocols

The electronic structure and bonding in HfBr₄ can be investigated through a combination of experimental and computational techniques.

Synthesis of Hafnium Tetrabromide

A common method for the synthesis of HfBr₄ is the direct bromination of hafnium metal at elevated temperatures (400-500 °C) in a controlled bromine atmosphere.[1] The reaction is as follows:

Hf + 2Br₂ → HfBr₄[1]

X-ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystal structure of HfBr₄.

-

Methodology: A single crystal of HfBr₄ is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. For powder samples, powder X-ray diffraction (PXRD) is used. The resulting diffraction pattern is then refined to obtain the lattice parameters.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization.[7]

-

Methodology: A sample of HfBr₄ is irradiated with a source of high-energy photons (e.g., X-rays for XPS or UV photons for UPS). The emitted photoelectrons are collected and their kinetic energies are measured by an electron energy analyzer.[7] The binding energies of the electrons can then be calculated, providing information about the energies of the molecular orbitals.

Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for obtaining a detailed understanding of the electronic structure and bonding in HfBr₄.

-

Methodology: The geometry of the HfBr₄ molecule is first optimized to find its lowest energy conformation. Then, a suitable level of theory and basis set are chosen to perform calculations. These calculations can provide information on molecular orbital energies, bond orders, atomic charges, and other electronic properties. The results of these calculations can be used to interpret experimental data, such as those obtained from photoelectron spectroscopy.

Visualizations

Molecular Orbital Diagram for HfBr₄

Caption: Qualitative MO diagram for HfBr₄.

Experimental Workflow for HfBr₄ Characterization

Caption: Experimental workflow for HfBr₄.

Relationship between Theory and Experiment

Caption: Theory and experiment relationship.

Conclusion

The electronic structure and bonding in hafnium tetrabromide are well-described by a combination of valence bond and molecular orbital theories, with the latter providing a more detailed picture of the delocalized nature of the electrons. The tetrahedral geometry of the molecule arises from the sp³ hybridization of the central hafnium atom. Experimental techniques such as X-ray diffraction and photoelectron spectroscopy, in conjunction with quantum chemical calculations, provide a comprehensive understanding of the structural and electronic properties of HfBr₄. This knowledge is fundamental for the continued development of hafnium-based materials for a wide range of applications.

References

- 1. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]

- 2. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]

- 3. Hafnium compounds - Wikipedia [en.wikipedia.org]

- 4. Hafnium - Wikipedia [en.wikipedia.org]

- 5. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]

- 6. echemi.com [echemi.com]

- 7. Photoelectron spectroscopy – MAX IV [maxiv.lu.se]

Discovery and history of hafnium tetrabromide

An In-depth Technical Guide to the Discovery and History of Hafnium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium (Hf), the 72nd element in the periodic table, is a lustrous, silvery-gray transition metal with significant applications in nuclear technology, electronics, and high-temperature superalloys.[1] Its chemical compounds, particularly the tetrahalides, serve as crucial precursors for the synthesis of organometallic catalysts, advanced materials, and thin films used in microelectronics. Among these, hafnium tetrabromide (HfBr₄) is a key intermediate, noted for its volatility and reactivity. This guide provides a comprehensive overview of the discovery of hafnium, the subsequent history and synthesis of hafnium tetrabromide, its physicochemical properties, and detailed experimental protocols for its preparation.

Part 1: The Discovery of the Element Hafnium (Hf)

The story of hafnium tetrabromide begins with the discovery of its parent element, a classic example of scientific prediction confirmed by experimental validation.

-

Mendeleev's Prediction (1869) : In his formulation of the periodic law, Dmitri Mendeleev predicted the existence of a heavier analogue of titanium and zirconium, which he placed as element 72.[1]

-

The Bohr-Hevesy-Coster Collaboration (1923) : For decades, the identity of element 72 was a subject of debate. The breakthrough came from Niels Bohr's institute in Copenhagen.[2] Guided by Bohr's quantum theory, which predicted that element 72 would be a transition metal chemically similar to zirconium, Dirk Coster and George de Hevesy undertook a systematic search.[2]

-

Identification in Zircon : Using X-ray spectroscopy on a Norwegian zircon mineral (ZrSiO₄), Coster and Hevesy identified spectral lines that matched the predictions for element 72.[3] They announced their discovery in 1923, naming the element "hafnium" after Hafnia, the Latin name for Copenhagen, the city of its discovery.[1][4]

The discovery confirmed that hafnium is invariably found in zirconium minerals, typically at concentrations of 1-5%.[2] The profound chemical similarity between zirconium and hafnium, a consequence of the lanthanide contraction, makes their separation exceptionally challenging—a central theme in the chemistry of both elements.[1][5]

Part 2: History and Synthesis of Hafnium Tetrabromide (HfBr₄)

Following the isolation of hafnium, researchers began to characterize its basic inorganic compounds. While the first synthesis of pure hafnium metal (via the tetraiodide) was achieved by Anton Eduard van Arkel and Jan Hendrik de Boer in 1925, the study of the tetrabromide followed.[6]

Early detailed structural work on hafnium tetrabromide was published in 1963 by S. S. Berdonosov and colleagues, who conducted an X-ray study of the compound.[4] The most common and direct method for synthesizing hafnium tetrabromide is the direct combination of the elements at elevated temperatures.[5]

Primary Synthesis Reaction: Hf (s) + 2 Br₂ (g) → HfBr₄ (g)[5]

This reaction is typically carried out in a sealed, evacuated apparatus, and the product is purified by vacuum sublimation. Hafnium tetrabromide can also be formed through halide exchange reactions, for instance, by reacting hafnium tetrachloride with a bromide source in a suitable solvent.[5]

Part 3: Physicochemical Properties

Hafnium tetrabromide is a colorless, crystalline solid that is highly sensitive to moisture, hydrolyzing to form hafnium oxides or oxybromides and hydrobromic acid.[1][5] It is diamagnetic and sublimes readily under vacuum.[4] Unlike the polymeric chain structure of hafnium tetrachloride, HfBr₄ adopts a molecular structure with tetrahedral Hf centers, similar to its zirconium analogue, ZrBr₄.[4]

All quantitative data is summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | Tetrabromohafnium | [5] |

| CAS Number | 13777-22-5 | [4] |

| Physical Properties | ||

| Molecular Formula | HfBr₄ | [4] |

| Molecular Weight | 498.11 g/mol | |

| Appearance | Colorless/white crystalline solid; tan powder | [4] |

| Density (Theoretical) | 5.094 g/cm³ | [4] |

| Melting Point | 424 °C (at 3.34 MPa) | |

| Sublimation Point | Sublimes in vacuum. A sublimation temperature of ~220°C is cited by commercial suppliers. | [4] |

| Crystal Structure | Adopts a cubic crystal structure similar to ZrBr₄ (Space Group Pa-3), but specific lattice parameters are not consistently reported. | [4] |

| Thermodynamic Properties | ||

| Standard Enthalpy of Formation, ΔH°f (298.15 K, solid) | -183.14 ± 0.43 kcal/mol (-766.26 ± 1.8 kJ/mol) | [2] |

| Standard Molar Entropy, S° (298.15 K, solid) | 57.5 ± 3.0 cal/K·mol (estimated) | [2] |

Part 4: Experimental Protocols

Protocol 1: Synthesis of Hafnium Tetrabromide via Direct Bromination

This protocol describes the synthesis of HfBr₄ from elemental hafnium and bromine in a sealed quartz tube, followed by purification via vacuum sublimation. This method is standard for preparing high-purity, anhydrous metal halides.

Materials and Equipment:

-

Hafnium metal powder or sponge (high purity, Zr-free)

-

Liquid bromine (reagent grade)

-

Heavy-walled quartz tube (e.g., 25 mm OD, 300 mm length), sealed at one end

-

Schlenk line or high-vacuum manifold

-

Tube furnace with two independently controlled temperature zones

-

High-temperature torch for glassblowing (for sealing the quartz tube)

-

Inert atmosphere glovebox

Methodology:

-

Preparation (inside a glovebox):

-

Place a precisely weighed amount of hafnium powder (e.g., 2.00 g, 11.2 mmol) into the quartz tube, ensuring it forms a loose pile at the sealed end.

-

Cool a small ampoule containing a stoichiometric excess of liquid bromine (e.g., ~2.5 mL, ~7.5 g, 47 mmol) in a cold well or with liquid nitrogen.

-

Carefully transfer the frozen bromine into the quartz tube containing the hafnium.

-

-

Sealing the Reactor:

-

Attach the open end of the quartz tube to a vacuum line via a ground glass joint or suitable adapter.

-

Evacuate the tube to high vacuum (< 10⁻³ torr) while keeping the bromine frozen using a liquid nitrogen bath.

-

Once a stable vacuum is achieved, use a high-temperature torch to carefully seal the tube, creating a self-contained reactor ampoule approximately 20-25 cm in length.

-

-

Reaction:

-

Place the sealed ampoule into a two-zone tube furnace.

-

Position the end of the tube containing the reactants (hafnium and bromine) in the first zone. Position the empty end of the tube in the second, cooler zone.

-

Slowly heat the first zone to 450-500 °C . The bromine will vaporize and react with the hot hafnium metal.

-

Maintain the second zone at a slightly lower temperature, around 400 °C , to prevent premature condensation of the product.

-

Allow the reaction to proceed for 12-24 hours, or until all the metallic hafnium has been consumed and the characteristic red-brown color of bromine vapor has disappeared.

-

-

Purification by Sublimation:

-

After the reaction is complete, reposition the ampoule in the furnace.

-

Heat the end of the tube containing the crude HfBr₄ product to 250-300 °C .

-

Keep the other end of the tube outside the furnace, allowing it to remain at ambient temperature or be gently cooled with an air stream.

-

The hafnium tetrabromide will sublime and deposit as colorless, well-formed crystals in the cool zone. Less volatile impurities (e.g., hafnium oxides or oxybromides) will remain in the hot zone.

-

-

Product Recovery:

-

Allow the ampoule to cool completely to room temperature.

-

Transfer the sealed ampoule into an inert atmosphere glovebox.

-

Carefully score and break the tube to recover the purified crystals of hafnium tetrabromide. The product should be stored under a strictly anhydrous and inert atmosphere.

-

Part 5: Mandatory Visualizations

Diagrams were created using Graphviz to illustrate key processes and relationships.

Caption: Experimental workflow for the synthesis of HfBr₄.

Caption: Logical relationships from natural ore to pure HfBr₄.

References

- 1. Hafnium - Wikipedia [en.wikipedia.org]

- 2. inis.iaea.org [inis.iaea.org]

- 3. Crystal structure and thermodynamic characteristics of monobromides of zirconium and hafnium [inis.iaea.org]

- 4. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]

- 5. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]

- 6. Hafnium compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Coordination Chemistry of Hafnium(IV) Bromide Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium(IV) bromide (HfBr₄) is a versatile precursor in the synthesis of a diverse range of coordination complexes. As a colorless, diamagnetic, and moisture-sensitive solid, it readily sublimes in a vacuum.[1][2][3][4] Structurally, HfBr₄ adopts a tetrahedral geometry, distinguishing it from the polymeric nature of its chloride analogue, hafnium(IV) chloride.[1] This guide provides a comprehensive overview of the coordination chemistry of hafnium(IV) bromide complexes, focusing on their synthesis, structural characterization, reactivity, and potential applications, with a particular emphasis on aspects relevant to materials science and drug development. The inherent reactivity of HfBr₄ and its propensity to form complexes with various donor ligands make it a subject of significant interest in inorganic and medicinal chemistry.

Synthesis of Hafnium(IV) Bromide Complexes

The synthesis of hafnium(IV) bromide coordination complexes typically involves the reaction of hafnium(IV) bromide with a stoichiometric amount of a ligand in an anhydrous solvent. The choice of solvent is critical to prevent the hydrolysis of the hafnium precursor. Dichloromethane and tetrahydrofuran (THF) are commonly employed solvents for these reactions.[5]

One notable advantage of using hafnium(IV) bromide over other hafnium salts, such as hafnium oxychloride (HfOCl₂), is the suppression of hydroxide formation, particularly in reactions conducted at neutral or near-neutral pH. For instance, in the synthesis of the [HfCDTA(H₂O)₂] complex (where CDTA is 1,2-diaminocyclohexanetetraacetic acid), the use of HfBr₄ at a pH of 6-7 circumvents the excessive formation of hafnium hydroxides, leading to a higher yield of the desired product.[6][7]

A general synthetic workflow for the preparation of hafnium(IV) bromide adducts with bidentate ligands is illustrated below.

Caption: General workflow for the synthesis of hafnium(IV) bromide complexes.

Experimental Protocols

Synthesis of Eight-Coordinate [HfBr₄(L-L)₂] Complexes (L-L = bidentate phosphine or arsine ligand)

A common synthetic route to eight-coordinate hafnium(IV) bromide complexes involves the reaction of HfBr₄ with two equivalents of a bidentate ligand.[5][8]

-

Materials: Hafnium(IV) bromide (HfBr₄), o-C₆H₄(PMe₂)₂ (1,2-bis(dimethylphosphino)benzene), o-C₆H₄(AsMe₂)₂ (1,2-bis(dimethylarsino)benzene), anhydrous dichloromethane (CH₂Cl₂), anhydrous tetrahydrofuran (THF). All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Procedure 1 (from HfBr₄): A solution of the bidentate ligand (2 equivalents) in anhydrous THF is added to a suspension of HfBr₄ (1 equivalent) in anhydrous THF. The reaction mixture is stirred at room temperature for several hours. The resulting product can be isolated by filtration, washing with a non-coordinating solvent, and drying under vacuum.

-

Procedure 2 (from a precursor complex): Alternatively, these complexes can be prepared by the displacement of a weakly coordinating ligand. For example, a solution of the bidentate ligand (3 equivalents) in CH₂Cl₂ can be added to a solution of [HfBr₄(Me₂S)₂] (prepared in situ). The displacement of dimethyl sulfide (Me₂S) by the stronger donor ligand yields the desired eight-coordinate complex.[5]

Structural Characterization

The coordination geometry of hafnium(IV) in its bromide complexes is highly dependent on the nature and stoichiometry of the coordinated ligands. Coordination numbers of six and eight are common, leading to a variety of molecular geometries. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.

Polynuclear Complexes: In the absence of strongly coordinating organic ligands, hafnium(IV) can form polynuclear oxo or hydroxo-bridged clusters. While not bromide complexes, the structural motifs found in these clusters, such as the {Hf₅} and {Hf₆} cores, highlight the structural diversity of hafnium coordination chemistry.[6][9][10] In these structures, hafnium atoms can exhibit coordination numbers of 7 or 8 with distorted geometries like bi-capped trigonal prismatic or square antiprismatic.[11][12]

| Complex Type | Ligand (L-L) | Coordination Number | Geometry | Hf-Br Bond Length (Å) | Hf-L Bond Length (Å) | Br-Hf-Br Angle (°) |

| [HfBr₄(L-L)₂] | o-C₆H₄(PMe₂)₂ | 8 | Distorted Dodecahedral | Data not available | Data not available | Data not available |

| [HfBr₄(L-L)₂] | o-C₆H₄(AsMe₂)₂ | 8 | Distorted Dodecahedral | Data not available | Data not available | Data not available |

Note: Specific quantitative data for Hf-Br bond lengths and angles in these complexes were not available in the searched literature. The table is structured to accommodate this data when it becomes available.

Spectroscopic Properties

The characterization of hafnium(IV) bromide complexes relies heavily on a combination of spectroscopic techniques. As these complexes are diamagnetic (d⁰), Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

NMR Spectroscopy:

-

¹H and ¹³C NMR: The coordination of ligands to the hafnium center results in shifts in the proton and carbon resonances of the ligand compared to the free ligand. These shifts provide information about the electronic environment of the coordinated atoms. For instance, in hafnium(IV) polyaminoacetate complexes, the formation of rigid N-Hf and O-Hf bonds leads to an increased number of signals in the ¹H NMR spectrum due to the loss of rotational symmetry and the non-equivalence of methylene protons.[11]

-

³¹P NMR: For complexes containing phosphine ligands, ³¹P NMR spectroscopy is invaluable. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment.

Infrared (IR) Spectroscopy:

-

Hf-Br Stretching Vibrations: The IR spectra of hafnium(IV) bromide complexes are expected to show characteristic absorption bands corresponding to the Hf-Br stretching vibrations. These bands are typically found in the far-IR region (below 400 cm⁻¹) and their position is influenced by the coordination number and geometry of the hafnium center.

-

Ligand Vibrations: The coordination of a ligand to the hafnium center can also lead to shifts in the vibrational frequencies of the ligand itself. For example, in carboxylate complexes, a significant shift in the C=O stretching frequency is observed upon coordination.[6]

UV-Vis Spectroscopy:

UV-Vis spectroscopy can provide information about the electronic transitions within the complex. While hafnium(IV) itself is d⁰ and does not exhibit d-d transitions, ligand-to-metal charge transfer (LMCT) bands can be observed, typically in the UV region.

| Spectroscopic Technique | Key Observables for HfBr₄ Complexes |

| NMR (¹H, ¹³C, ³¹P) | Chemical shifts of ligand protons, carbons, and phosphorus atoms upon coordination. |

| IR Spectroscopy | Hf-Br stretching frequencies (far-IR), shifts in ligand vibrational modes. |

| UV-Vis Spectroscopy | Ligand-to-metal charge transfer (LMCT) bands. |

Reactivity and Potential Applications

Hafnium(IV) bromide complexes exhibit a range of reactivities that make them interesting for various applications, from catalysis to medicine.

Catalysis

Hafnium-based complexes, particularly those with pyridyl-amido ligands, have been investigated as catalysts for olefin polymerization. The catalytic cycle involves the activation of the hafnium precursor to a cationic species, followed by the coordination and insertion of the olefin monomer. A proposed mechanism involves the modification of the ligand by monomer insertion, leading to the formation of new, highly active catalytic species. This process can be visualized as a workflow.

Caption: Simplified mechanism of olefin polymerization catalyzed by a hafnium complex.

Drug Development and Biomedical Applications

The unique properties of hafnium, such as its high atomic number and low toxicity profile in certain coordinated forms, make its complexes promising candidates for biomedical applications.

-

Contrast Agents: Hafnium complexes with polyaminocarboxylic acids, such as [HfCDTA(H₂O)₂], have been studied as potential contrast agents for diagnostic radiology. Their ability to form stable, water-soluble complexes is crucial for in vivo applications.[6][11]

-

Dose-Enhancing Agents: In radiotherapy, the high Z number of hafnium makes its compounds effective at absorbing X-rays and producing secondary electrons, which can enhance the radiation dose delivered to a tumor. This property is being explored in the development of novel cancer therapies.

Conclusion

The coordination chemistry of hafnium(IV) bromide is a rich and evolving field. HfBr₄ serves as a valuable starting material for the synthesis of a wide array of complexes with diverse structures and functionalities. While detailed structural and spectroscopic data for many hafnium(IV) bromide complexes remain to be fully documented in the literature, the existing research highlights their potential in catalysis and biomedical applications. Further exploration of the synthesis, characterization, and reactivity of these compounds is warranted to fully unlock their potential in materials science and drug development. The ability to tune the properties of these complexes through ligand design offers exciting opportunities for the creation of new functional molecules.

References

- 1. Hafnium compounds - Wikipedia [en.wikipedia.org]

- 2. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]

- 4. Hafnium(IV)-Bromide (HfBr4) powder (CAS No. 13777-22-5) [samaterials.co.uk]

- 5. Synthesis, properties and structures of eight-coordinate zirconium(IV) and hafnium(IV) halide complexes with phosphorus and arsenic ligands - ePrints Soton [eprints.soton.ac.uk]

- 6. Synthesis of Hafnium(IV) Polyaminoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electronic response of a (P,N)-based ligand on metal coordination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, properties and structures of eight-coordinate zirconium(iv) and hafnium(iv) halide complexes with phosphorus and arsenic ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. hedleylab.com [hedleylab.com]

- 11. Synthesis, dynamics and redox properties of eight-coordinate zirconium catecholate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Hafnium Tetrabromide: A Comprehensive Technical Safety Guide for Researchers

This technical guide provides an in-depth overview of the material safety data for hafnium tetrabromide (HfBr₄). It is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document consolidates critical safety information, handling protocols, and emergency procedures, presenting them in a clear and accessible format to ensure safe laboratory practices.

Chemical and Physical Properties

Hafnium tetrabromide is a colorless, diamagnetic, and moisture-sensitive solid.[1] It sublimes in a vacuum and has a structure featuring tetrahedral hafnium centers.[1] It is primarily used in the manufacture of other substances and is not intended for food or drug use.[2]

| Property | Value | Reference |

| Chemical Formula | HfBr₄ | [1][3][4][5] |

| Molecular Weight | 498.11 g/mol | [2][3][5][6] |

| Appearance | Colorless solid / White powder | [1][4][6] |

| Density | 5.094 g/cm³ | [1] |

| Boiling Point | 424 °C | [4] |

| CAS Number | 13777-22-5 | [1][2][3][4][5][6] |

| EC Number | 237-416-9 | [1][2][3][6] |

| Solubility | Reacts with water | [5] |

Hazard Identification and GHS Classification

Hafnium tetrabromide is classified as a corrosive material. The primary hazards are severe skin burns and serious eye damage.

| GHS Pictogram | Signal Word | Hazard Class | Hazard Statements |

| GHS05 | Danger | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage.[2][3] |

| Eye Damage 1 | H318: Causes serious eye damage.[2] |

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include P260 (Do not breathe dust), P280 (Wear protective gloves/clothing/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes...).[2][3]

Toxicological Information

The toxicological properties of hafnium tetrabromide have not been thoroughly investigated.[2] However, there are reports of liver damage resulting from exposure to hafnium compounds.[2][7] It is not classified as a carcinogen by OSHA.[2] For hafnium compounds in general, the National Institute for Occupational Safety and Health (NIOSH) has established a Recommended Exposure Limit (REL) and an Immediately Dangerous to Life or Health (IDLH) concentration.

| Parameter | Value | Agency | Notes |

| NIOSH REL (TWA) | 0.5 mg/m³ (as Hf) | NIOSH | Time-Weighted Average concentration for up to a 10-hour workday.[8] |

| OSHA PEL (TWA) | 0.5 mg/m³ (as Hf) | OSHA | Permissible Exposure Limit for an 8-hour workday.[8] |

| Revised IDLH | 50 mg/m³ (as Hf) | NIOSH | Based on acute oral toxicity data in animals.[8] |

No specific experimental protocols for determining the toxicity of hafnium tetrabromide were available in the consulted resources. The IDLH value is based on animal studies of hafnium compounds in general.

Experimental Protocols and Workflows

Standard Handling Protocol for Hafnium Tetrabromide

Due to its moisture-sensitive and corrosive nature, hafnium tetrabromide must be handled with specific precautions. The following workflow outlines the mandatory steps for safe handling in a research environment.

Caption: Workflow for the safe handling of Hafnium Tetrabromide.

Methodology:

-

Preparation: Before handling, ensure all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2] An appropriate exhaust ventilation system, such as a fume hood, must be operational.[2]

-

Handling: All manipulations of hafnium tetrabromide should be performed in a controlled environment to prevent contact with moisture.[2] This is best achieved within a fume hood or under an inert atmosphere (e.g., in a glovebox). Avoid any actions that could generate dust or aerosols.[2]

-

Storage: The compound must be stored in a tightly sealed container under an inert gas to prevent degradation from moisture.[2] The storage area must be dry, well-ventilated, and separate from incompatible materials.[2]

-

Disposal: All waste material must be treated as hazardous. It should be collected in suitable, closed containers and disposed of through a licensed professional waste disposal service.[2] Do not allow the product to enter drains.[2]

First Aid Protocol for Exposure

Immediate and appropriate first aid is critical in the event of exposure to hafnium tetrabromide. The following decision tree outlines the steps to be taken for different routes of exposure.

Caption: First aid decision tree for Hafnium Tetrabromide exposure.

Methodology:

-

General Advice: In all cases of exposure, remove the individual from the area and consult a physician, providing them with the Safety Data Sheet.[2]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If contact lenses are present and easy to remove, do so. Continue rinsing and seek immediate medical attention from a poison center or doctor.[2]

-

Skin Contact: Remove all contaminated clothing at once. Thoroughly wash the affected skin with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.[2]

-

Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical aid.[2]

-

Ingestion: If the person is conscious, have them rinse their mouth and drink two to four cupfuls of water. Never give anything by mouth to an unconscious person and do not induce vomiting.[2] Get immediate medical aid.[2]

Chemical Incompatibility and Hazardous Reactions

Hafnium tetrabromide is stable under recommended storage conditions but can undergo hazardous reactions with certain substances.[2] Its primary incompatibility is with moisture.

Caption: Hydrolysis reaction of Hafnium Tetrabromide.

Methodology: Hafnium tetrabromide is highly sensitive to moisture.[1] When it comes into contact with water, it hydrolyzes to form hafnium oxide (HfO₂) and hydrobromic acid (HBr).[5] This reaction is hazardous due to the formation of corrosive hydrobromic acid.

Reaction: HfBr₄ + 2H₂O → HfO₂ + 4HBr[5]

Therefore, it is critical to store hafnium tetrabromide away from water and other sources of moisture.[2] While data on other specific incompatibilities for the tetrabromide form is limited, general safety practice for reactive metal halides suggests avoiding strong oxidizing agents and strong bases.

References

- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]

- 2. aplmaterials.com [aplmaterials.com]

- 3. Hafnium bromide (HfBr4) | Br4Hf | CID 83725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. Buy Hafnium tetrabromide | 13777-22-5 [smolecule.com]

- 6. Hafnium(IV) bromide | Tetrabromohafnium | HfBr4 - Ereztech [ereztech.com]

- 7. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 8. Hafnium compounds - IDLH | NIOSH | CDC [cdc.gov]

Theoretical Insights into the Properties of Hafnium Tetrabromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on the properties of hafnium tetrabromide (HfBr₄). Leveraging computational chemistry methods, researchers have elucidated the structural, vibrational, and electronic characteristics of this important inorganic compound. This document summarizes key quantitative data from these theoretical investigations, details the computational methodologies employed, and presents logical workflows for theoretical analysis.

Core Properties of Hafnium Tetrabromide

Hafnium tetrabromide is a colorless, diamagnetic, and moisture-sensitive solid that readily sublimes in a vacuum.[1] Theoretical studies, in alignment with experimental data, confirm that HfBr₄ adopts a tetrahedral molecular geometry in the gas phase.[1] This structure is analogous to that of zirconium tetrabromide.[1]

Table 1: Theoretical Molecular Geometry of Hafnium Tetrabromide (HfBr₄)

| Parameter | Theoretical Value | Experimental Value | Computational Method |

| Hf-Br Bond Length (Å) | Data not available in search results | Data not available in search results | Density Functional Theory (DFT) |

| Br-Hf-Br Bond Angle (°) | ~109.5 (ideal tetrahedral) | Data not available in search results | Density Functional Theory (DFT) |

Note: Specific calculated values for bond lengths and angles from theoretical studies were not available in the provided search results. The bond angle is inferred from the established tetrahedral geometry.

Vibrational Properties

The vibrational modes of hafnium tetrabromide have been investigated using theoretical methods, providing insights into its infrared and Raman spectra. For a tetrahedral molecule like HfBr₄, group theory predicts four fundamental vibrational modes.

Table 2: Theoretical and Experimental Vibrational Frequencies of Hafnium Tetrabromide (HfBr₄)

| Vibrational Mode | Symmetry | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν₁ | A₁ (Raman active) | Data not available in search results | 236 |

| ν₂ | E (Raman active) | Data not available in search results | 63 |

| ν₃ | F₂ (IR & Raman active) | Data not available in search results | 273 |

| ν₄ | F₂ (IR & Raman active) | Data not available in search results | 71 |

Note: While experimental frequencies are available, specific theoretically calculated frequencies from a comprehensive study were not found in the search results. The symmetry assignments are based on the expected modes for a tetrahedral molecule.

Theoretical and Experimental Protocols

The primary theoretical approach for studying the properties of hafnium tetrabromide is Density Functional Theory (DFT).[2] This method offers a good balance between computational cost and accuracy for systems containing heavy elements like hafnium.

General Computational Protocol for HfBr₄ Property Prediction

A typical computational workflow for determining the properties of HfBr₄ involves the following steps:

-